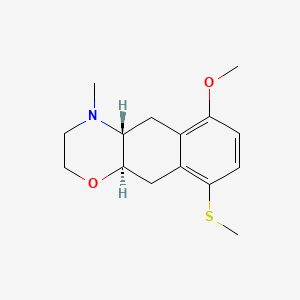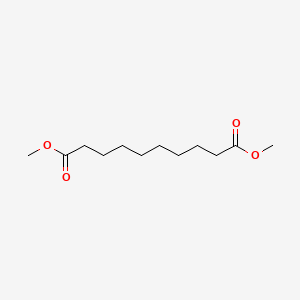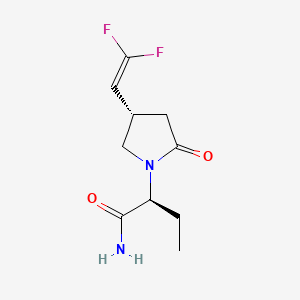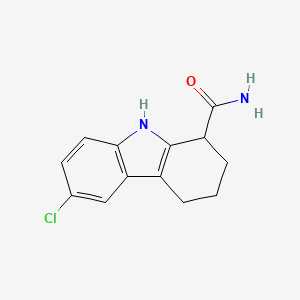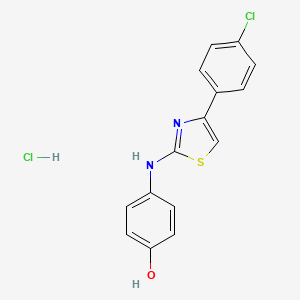
スフィンゴシンキナーゼ阻害剤
概要
説明
Sphingosine Kinase Inhibitors (SKI) are specific non-lipid sphingosine kinase (SK) inhibitors . They are primarily used for cell signaling applications .
Synthesis Analysis
The synthesis of SKI involves the introduction of rigid structures in the aliphatic lipid tail present in existing SKI . The compounds demonstrate activity at sub- to micromolar concentrations, making them more potent than any other reported SK inhibitor .Molecular Structure Analysis
The molecular structure of SKI involves a cyclohexyl ring binding in the cleft deep in the pocket, a trifluoromethyl group fitting in a small side cavity, and a hydrogen bond between the guanidino group and Asp308 .Chemical Reactions Analysis
SKI are designed to systematically introduce rigid structures in the aliphatic lipid tail present in existing SKI . They are selective towards SK compared with a panel of human lipid and protein kinases .Physical And Chemical Properties Analysis
SKI are cell permeable, potent, and specific inhibitors of sphingosine kinase .科学的研究の応用
腫瘍学:多発性骨髄腫における役割
SKIは腫瘍学、特に多発性骨髄腫の治療において重要な役割を果たします . スフィンゴシンキナーゼの一種であるスフィンゴシンキナーゼ2(SK2)の阻害は、PARK2媒介ミトファジーを引き起こし、多発性骨髄腫細胞株でアポトーシスを誘導します . これは、SK2の遺伝子下方制御またはSK2の特異的阻害剤であるABC294640による治療のいずれかによって達成されます .
相乗的な抗骨髄腫効果
スフィンゴシンキナーゼ2阻害剤(ABC294640)とBcl-2阻害剤(ABT-199)の組み合わせは、t(11;14)転座のない骨髄腫細胞で相乗的な抗骨髄腫効果を示します . これは、SKIを他の阻害剤と組み合わせて使用することで、治療効果を高めることができることを示唆しています。
がん進行における役割
スフィンゴシンキナーゼはがん進行において重要な役割を果たします . 酵素の過剰発現は、がん細胞に生存と増殖の利点を提供するため、スフィンゴシンキナーゼの阻害剤は、潜在的な新しいクラスの抗がん剤となります .
さまざまながんの潜在的な治療法
胃がん、肺がん、脳腫瘍、大腸がん、腎臓がん、乳がん、非ホジキンリンパ腫で、SK1 mRNA転写産物および/またはSK1タンパク質の発現が上昇しています . SK1の高腫瘍発現は、患者の生存率の悪化と、エストロゲン受容体(ER)陽性乳がん患者のタモキシフェン耐性の誘導に相関しています .
細胞増殖における役割
スフィンゴシンキナーゼ(SK)は、腫瘍の増殖を調節する上で重要な役割を果たし、がん遺伝子として機能する可能性があります . 現在、この酵素の非脂質阻害剤が存在しないため、SKの薬理学的阻害は、がん治療の未検討の方法です .
生体電気的パラメータへの影響
SKIを負荷したナノ粒子は、非常に攻撃的な乳がん細胞の生体電気的パラメータを、より悪性の低い表現型のものにシフトさせることが示されています . これは、SKIは、特定の種類のがん細胞の攻撃性を軽減するために使用できる可能性があることを示唆しています .
作用機序
Target of Action
The primary targets of Sphingosine Kinase Inhibitors are Sphingosine Kinase-1 (SphK1) and Sphingosine Kinase-2 (SphK2) . These enzymes are responsible for the synthesis of sphingosine-1-phosphate (S1P) , a bioactive lipid mediator that regulates various cellular processes such as proliferation, migration, survival, and inflammation .
Mode of Action
Sphingosine Kinase Inhibitors interact with their targets (SphK1 and SphK2) by inhibiting their activity . This inhibition reduces the production of S1P, thereby disrupting the balance of sphingolipid metabolism . The inhibitors can also induce the lysosomal degradation of SphK1 in various cell types .
Biochemical Pathways
The inhibition of SphK1 and SphK2 disrupts the conversion of sphingosine to S1P . This affects the sphingolipid rheostat, a dynamic balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and the anti-apoptotic lipid S1P . The disruption of this balance can lead to various downstream effects, including changes in cell proliferation, migration, adhesion, and survival .
Pharmacokinetics
The pharmacokinetics of Sphingosine Kinase Inhibitors, such as ABC294640, have been studied . ABC294640 has shown high metabolic stability with a clearance rate of 8.7 ml/min/kg and a half-life of 150 minutes . It also demonstrated good oral bioavailability (18%) and a plasma half-life of approximately 8 hours . These properties suggest that Sphingosine Kinase Inhibitors can achieve therapeutic concentrations in the body and have a prolonged exposure time .
Result of Action
The inhibition of SphK1 and SphK2 by Sphingosine Kinase Inhibitors can lead to various molecular and cellular effects. For instance, the reduction in S1P production can decrease chemoresistance in cancer cells . Additionally, the induced lysosomal degradation of SphK1 can lead to apoptosis in multiple myeloma cell lines .
Action Environment
The action of Sphingosine Kinase Inhibitors can be influenced by various environmental factors. For example, the tumor microenvironment can affect the release and interaction of S1P with other components, influencing the progression, invasion, and metastasis of tumors . Furthermore, the expression and activity of SphK1 can be abnormal in various inflammatory and immune-related diseases, such as hypertension, atherosclerosis, Alzheimer’s disease, inflammatory bowel disease, and rheumatoid arthritis .
Safety and Hazards
SKI should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The therapeutic potential of regulating SKI and its signal is currently being researched. Studies have shown that SKI can suppress the progression of various cancers by disrupting the glycolytic energy supply that drives tumor angiogenesis . Other studies have shown that SKI can enhance immunotherapy in mouse models of multiple myeloma . These findings suggest that SKI could provide leads for additional development of inhibitors of this important molecular target .
特性
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS.ClH/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12;/h1-9,19H,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRVLAOYDGQLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587913 | |
| Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177741-83-1 | |
| Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)

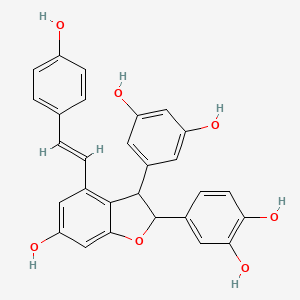

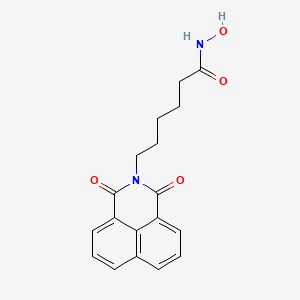
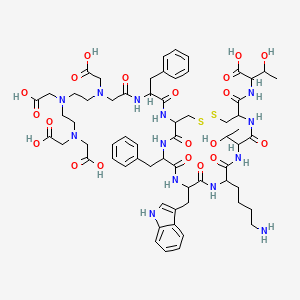
![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)
![benzyl N-[(2S)-4-amino-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate](/img/structure/B1680933.png)
![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
![5-[4-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B1680937.png)
